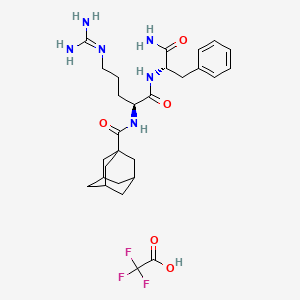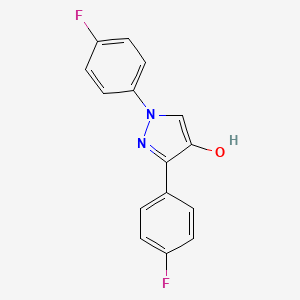
2-Methoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate is a complex organic compound with the molecular formula C22H16BrN3O6 and a molecular weight of 498.293 g/mol This compound is known for its unique structural features, which include a methoxy group, a nitrobenzoyl group, and a bromobenzoate moiety
Preparation Methods
The synthesis of 2-Methoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves multiple steps, starting with the preparation of the intermediate compounds. The general synthetic route includes the following steps:
Preparation of 4-nitrobenzoyl hydrazine: This is achieved by reacting 4-nitrobenzoyl chloride with hydrazine hydrate under controlled conditions.
Formation of the carbohydrazonoyl intermediate: The 4-nitrobenzoyl hydrazine is then reacted with an appropriate aldehyde or ketone to form the carbohydrazonoyl intermediate.
Coupling with 2-methoxyphenyl 3-bromobenzoate: The final step involves the coupling of the carbohydrazonoyl intermediate with 2-methoxyphenyl 3-bromobenzoate under suitable reaction conditions, such as the presence of a base and a solvent.
Chemical Reactions Analysis
2-Methoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-Methoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate include:
2-Methoxy-4-(2-(3-nitrobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate: This compound has a similar structure but with a different position of the nitro group.
2-Methoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 3,4,5-trimethoxybenzoate: This compound has additional methoxy groups on the benzoate moiety.
Properties
CAS No. |
477729-07-0 |
|---|---|
Molecular Formula |
C22H16BrN3O6 |
Molecular Weight |
498.3 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C22H16BrN3O6/c1-31-20-11-14(5-10-19(20)32-22(28)16-3-2-4-17(23)12-16)13-24-25-21(27)15-6-8-18(9-7-15)26(29)30/h2-13H,1H3,(H,25,27)/b24-13+ |
InChI Key |
LIYVABQLEUEWSF-ZMOGYAJESA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Bromomethyl)-6-chloroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B12044158.png)
![[2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B12044161.png)

![N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12044176.png)
![2-(2-Cyanoethyl)-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12044193.png)

![2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B12044227.png)
![Benzene, 1,1'-[(1-phenylethylidene)bis(thio)]bis-](/img/structure/B12044233.png)






